1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea
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Overview
Description
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorophenylacetone with an appropriate amine to form an intermediate, which is then reacted with 1-(1,3-dimethylpyrazol-4-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, with studies focusing on its pharmacological effects and mechanisms of action.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea can be compared with other similar compounds, such as:
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-[2-(3-Chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)propan-2-yl]-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O/c1-11(15-10-22(5)21-12(15)2)19-16(23)20-17(3,4)13-7-6-8-14(18)9-13/h6-11H,1-5H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRLYDXMRTYLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)NC(C)(C)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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